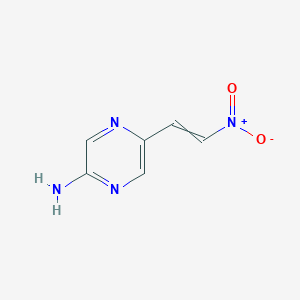

5-(2-Nitroethenyl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

925445-50-7 |

|---|---|

Molecular Formula |

C6H6N4O2 |

Molecular Weight |

166.14 g/mol |

IUPAC Name |

5-(2-nitroethenyl)pyrazin-2-amine |

InChI |

InChI=1S/C6H6N4O2/c7-6-4-8-5(3-9-6)1-2-10(11)12/h1-4H,(H2,7,9) |

InChI Key |

DFFSCUDABLBSKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)N)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Nitroethenyl Pyrazin 2 Amine

Direct Synthesis Approaches

Direct synthesis of 5-(2-nitroethenyl)pyrazin-2-amine typically involves the initial construction of a suitably functionalized pyrazine (B50134) ring, followed by the installation of the 2-nitroethenyl group.

Precursor Selection and Design for Pyrazine Ring Formation

The formation of the pyrazine ring is a critical first step. Pyrazines are generally synthesized by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of a 2-aminopyrazine (B29847) derivative, a common precursor is an aminocyanoacetamide or a related derivative which can undergo cyclization.

A key precursor for the ultimate synthesis of this compound is 5-formylpyrazin-2-amine (also known as 2-amino-5-formylpyrazine or 2-aminopyrazine-5-carbaldehyde). The synthesis of this aldehyde can be envisioned through several routes, often involving the manipulation of a pre-existing pyrazine derivative. For instance, the synthesis could start from 2-amino-5-methylpyrazine. The methyl group can be oxidized to a formyl group using a variety of oxidizing agents.

Alternatively, starting from 2-aminopyrazine, a formyl group can be introduced at the 5-position through various formylation reactions, although regioselectivity can be a challenge. Another approach involves the use of a protected amino group and a cyano group, which can be reduced to the aldehyde.

Strategies for Introduction of the 2-Nitroethenyl Moiety

The introduction of the 2-nitroethenyl group onto the pyrazine ring is most commonly achieved through a condensation reaction between an aldehyde and a nitroalkane. This specific transformation is known as the Henry reaction or nitro-aldol reaction. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, the key reaction is the condensation of 5-formylpyrazin-2-amine with nitromethane (B149229). This reaction is typically base-catalyzed and proceeds in two steps:

Nitro-aldol addition: The base abstracts a proton from nitromethane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of 5-formylpyrazin-2-amine to form a β-nitro alkoxide intermediate. Protonation of this intermediate yields the corresponding β-nitro alcohol.

Dehydration: The resulting β-nitro alcohol can then be dehydrated to form the final product, this compound. This dehydration step is often promoted by the reaction conditions, especially when heated or under acidic or basic conditions.

Convergent Synthetic Routes

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis.

Coupling Reactions Involving Pyrazin-2-amine Derivatives

In a convergent approach, a pre-formed pyrazin-2-amine core can be coupled with a synthon containing the 2-nitroethenyl moiety. For example, a halogenated pyrazin-2-amine, such as 5-bromopyrazin-2-amine, could potentially undergo a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki coupling) with a suitable vinyl partner, such as 2-nitroethenylboronic acid or a related organometallic reagent. However, the stability and availability of such nitroethenyl reagents can be a limiting factor.

Functional Group Interconversions on Pyrazine Scaffolds

A more practical convergent strategy involves functional group interconversions on a pre-existing pyrazine scaffold. This is exemplified by the synthesis of 5-formylpyrazin-2-amine from a more readily available starting material, followed by the Henry reaction as described previously.

A plausible synthetic sequence starts with 5-methyl-2-pyrazinecarboxylic acid. This can be converted to 5-methylpyrazin-2-amine (B1296693) via a Curtius rearrangement, which involves the formation of an acyl azide (B81097) followed by thermal or photochemical rearrangement to an isocyanate and subsequent hydrolysis. google.com The resulting 5-methylpyrazin-2-amine can then be oxidized to 5-formylpyrazin-2-amine.

Table 1: Plausible Functional Group Interconversions for Precursor Synthesis

| Starting Material | Intermediate | Target Precursor | Key Reaction Type |

| 5-Methyl-2-pyrazinecarboxylic Acid | 5-Methylpyrazin-2-amine | 5-Formylpyrazin-2-amine | Curtius Rearrangement, Oxidation |

| 2-Aminopyrazine-5-carbonitrile | Not Applicable | 5-Formylpyrazin-2-amine | Reduction (e.g., DIBAL-H) |

| 2-Amino-5-hydroxymethylpyrazine | Not Applicable | 5-Formylpyrazin-2-amine | Oxidation (e.g., MnO₂, PCC) |

Catalytic Systems in this compound Synthesis

The key step in the synthesis, the Henry reaction, can be significantly influenced by the choice of catalyst. While simple bases like sodium hydroxide (B78521) or triethylamine (B128534) can be used, more sophisticated catalytic systems have been developed to improve yields, reaction times, and in some cases, stereoselectivity (though not relevant for this achiral product).

The Henry reaction is amenable to catalysis by a variety of systems:

Base Catalysis: Simple inorganic or organic bases are commonly used to facilitate the initial deprotonation of nitromethane. organic-chemistry.org

Transition Metal Catalysis: Complexes of transition metals, such as copper(II) acetate (B1210297), have been shown to be effective catalysts for the Henry reaction. researchgate.netmdpi.com These catalysts can act as Lewis acids, activating the aldehyde carbonyl group towards nucleophilic attack by the nitronate.

Phase-Transfer Catalysis: In cases where the reactants have low mutual solubility, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between the aqueous and organic phases.

Table 2: Catalytic Systems for the Henry Reaction

| Catalyst Type | Example(s) | Role of Catalyst |

| Base Catalysis | Sodium hydroxide, Triethylamine, Piperidine | Deprotonation of nitromethane |

| Transition Metal | Copper(II) acetate (Cu(OAc)₂), Zinc triflate | Lewis acid activation of the aldehyde |

| Phase-Transfer | Tetrabutylammonium bromide (TBAB) | Facilitates reaction between phases |

The choice of catalyst can impact the reaction conditions required, such as temperature and reaction time, as well as the ease of product purification. For the synthesis of this compound, a simple base catalyst is often sufficient to achieve the desired transformation.

Metal-Catalyzed Processes for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis offers efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyrazine derivatives. nih.gov While a direct metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest plausible routes. For instance, palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions are commonly employed for the functionalization of pyrazine rings. nih.gov

In the context of the Henry reaction, copper(I) and copper(II) complexes have been shown to be effective catalysts. For example, a catalyst system comprising copper(I) bromide and a diamine ligand, or a copper(II) acetate-bis(oxazoline) complex, can facilitate the asymmetric Henry reaction, yielding chiral nitroaldols with high enantioselectivity. organic-chemistry.org Novel chiral bis(β-amino alcohol)-Cu(OAc)₂ complexes have also been developed for the asymmetric Henry reaction of nitromethane with various aldehydes, achieving excellent enantiomeric purity and high yields. mdpi.com

Table 1: Examples of Metal Catalysts Used in Henry Reactions

| Catalyst System | Aldehyde Substrate | Nitromethane | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Copper(I)-Bis(sulfonamide)-Diamine | Various Aromatic Aldehydes | Yes | β-Nitro Alcohols | High | Good | organic-chemistry.org |

| Chiral Diamine-Cu(OAc)₂ | Various Aromatic Aldehydes | Yes | β-Nitro Alcohols | High | Good | organic-chemistry.org |

| L-Cu(OAc)₂·H₂O (L = Chiral Ligand) | Various Substituted Aromatic Aldehydes | Yes | Chiral Nitroaldols | up to 94.6% | >99% | mdpi.com |

This table presents data from analogous reactions and is for illustrative purposes.

Organocatalytic and Acid/Base Catalyzed Methodologies

Organocatalysis provides a metal-free alternative for the synthesis of chiral compounds. Cinchona alkaloids and their derivatives are effective organocatalysts for the enantioselective Henry reaction. organic-chemistry.org These catalysts can promote the reaction between aldehydes and nitroalkanes to produce β-nitro alcohols with high enantioselectivity. For instance, the use of quinine (B1679958) derivatives as asymmetric catalysts has been explored for the reaction between aromatic aldehydes and nitromethane. wikipedia.org

Base-catalyzed Henry reactions are the classic approach. wikipedia.orgorganic-chemistry.org The reaction is typically initiated by the deprotonation of the nitroalkane by a base to form a nitronate anion, which then acts as a nucleophile. Common bases used include alkali metal hydroxides, carbonates, and amines. scirp.org However, these conditions can sometimes lead to side reactions, such as dehydration of the initially formed nitro alcohol to the corresponding nitroalkene. organic-chemistry.org

Acid catalysis can also be employed, particularly in the dehydration step of the β-nitro alcohol to yield the final nitroethenyl product.

Table 2: Examples of Organocatalysts and Base Catalysts in Henry Reactions

| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |

| Cinchona Alkaloids | Enantioselective Henry Reaction | α-Ketoesters and Nitromethane | β-Nitro Alcohols | High | organic-chemistry.org |

| Quinine Derivatives | Asymmetric Henry Reaction | Aromatic Aldehydes and Nitromethane | Chiral β-Nitro Alcohols | - | wikipedia.org |

| Solid Base Catalysts (e.g., Layered Double Hydroxides) | Henry Reaction | Benzaldehyde and Nitromethane | β-Nitro Alcohol | Good | scirp.org |

This table presents data from analogous reactions and is for illustrative purposes.

Novel and Emerging Synthetic Paradigms

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comoatext.com The application of microwave irradiation to the Henry reaction and the synthesis of nitroalkenes has been reported to be highly effective. tandfonline.comnih.gov For example, the reduction of conjugated nitroalkenes to nitroalkanes using tri-n-butyltin hydride under aqueous conditions is significantly accelerated by microwave heating. tandfonline.com Similarly, the intramolecular arene-alkene coupling of N-aryl β-nitroenamines to form 3-nitroindoles proceeds rapidly and in good yields under microwave irradiation. nih.gov The synthesis of α,β-unsaturated compounds through Knoevenagel condensation can also be efficiently achieved under solvent-free microwave conditions. oatext.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Nucleophilic Aromatic Substitution | 12-24 hours | 10 minutes | Significant | youtube.com |

| Reduction of Nitroalkenes | - | 8-30 minutes | High (up to 95%) | tandfonline.com |

| Synthesis of α,β-unsaturated compounds | - | Short reaction times | High | oatext.com |

This table highlights the general advantages of microwave synthesis as reported in the literature.

Green Chemistry Approaches to Synthetic Efficiency

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered. The use of water as a solvent or performing reactions under solvent-free conditions are key green strategies. researchgate.netrsc.org The Henry reaction has been successfully carried out in aqueous media, offering an environmentally benign alternative to organic solvents. organic-chemistry.org

The use of reusable catalysts, such as solid-supported catalysts or biocatalysts, is another important aspect of green chemistry. researchgate.net For instance, layered double hydroxides have been used as efficient and recyclable solid base catalysts for the Henry reaction. scirp.org Biocatalytic approaches, using enzymes to catalyze the nitroaldol reaction, can offer high enantioselectivity under mild and environmentally friendly conditions. rsc.org

Advanced Spectroscopic Characterization for Structural Elucidation of 5 2 Nitroethenyl Pyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-(2-nitroethenyl)pyrazin-2-amine provides critical information about the number of different types of protons and their neighboring environments. Protons in different chemical environments will resonate at different frequencies, known as chemical shifts (δ), and the splitting of these signals (coupling) reveals adjacent protons. docbrown.info

In a typical ¹H NMR spectrum of a related pyrazine (B50134) derivative, the aromatic protons on the pyrazine ring would be expected to appear in the downfield region, generally between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. chemicalbook.comchemicalbook.com The protons of the nitroethenyl group would also exhibit distinct signals. The vinyl protons are expected to show characteristic coupling patterns, with the coupling constant (J-value) providing information about their geometric arrangement (cis or trans). The amino group protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyrazine-H | 8.0 - 9.0 | Doublet | 1-3 |

| Pyrazine-H | 8.0 - 9.0 | Doublet | 1-3 |

| Ethenyl-H (α to NO₂) | 7.0 - 8.0 | Doublet | 12-18 (trans) |

| Ethenyl-H (β to NO₂) | 6.5 - 7.5 | Doublet | 12-18 (trans) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. docbrown.info Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound, the carbon atoms of the pyrazine ring would resonate at lower field (higher ppm values) due to the influence of the electronegative nitrogen atoms. The carbon attached to the amino group would be shifted upfield compared to the other ring carbons. The carbons of the nitroethenyl group would also have characteristic chemical shifts, with the carbon bearing the nitro group being significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine-C (C-2) | 150 - 160 |

| Pyrazine-C (C-3) | 130 - 145 |

| Pyrazine-C (C-5) | 140 - 150 |

| Pyrazine-C (C-6) | 135 - 145 |

| Ethenyl-C (α to NO₂) | 130 - 140 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would confirm the coupling between the adjacent protons on the pyrazine ring and between the two vinyl protons of the ethenyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. princeton.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. americanpharmaceuticalreview.com

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and vinyl groups would be observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and appear in the ranges of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. nih.gov The C=C stretching of the ethenyl group and the C=N and C=C stretching vibrations of the pyrazine ring would be found in the 1400-1650 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on the scattering of light, often provides better signals for non-polar, symmetric vibrations. americanpharmaceuticalreview.com The symmetric stretching of the nitro group and the C=C bond of the ethenyl group would likely give strong signals in the Raman spectrum. nih.govnih.gov The pyrazine ring vibrations would also be observable. rsc.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | IR |

| Aromatic/Vinyl C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| -NO₂ | Asymmetric Stretch | 1500 - 1560 | IR |

| -NO₂ | Symmetric Stretch | 1300 - 1360 | IR, Raman |

| C=C (Ethenyl) | C=C Stretch | 1620 - 1650 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong absorption in the UV-Vis region.

The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the pyrazine ring, the ethenyl bridge, and the nitro group is expected to result in a significant red-shift (shift to longer wavelength) of the main absorption band compared to the individual chromophores. The presence of the amino group, an electron-donating group, and the nitro group, an electron-withdrawing group, further influences the electronic structure and the position of the absorption maxima (λ_max). mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.govnih.gov HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This allows for the calculation of a unique molecular formula. For this compound (C₆H₆N₄O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine |

| 5-bromo-2-nitropyridine |

| Pyrazine-2-carbonitrile |

| 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile |

| 2-Methylpyrazine |

| Pyrazine-2-carbaldehyde |

| 3-Amino-pyrazine-2-carboxylic acid |

| Propan-2-amine |

X-ray Crystallography for Solid-State Structural Confirmation

Following a comprehensive search of scientific literature and chemical databases, no specific X-ray crystallography data for the compound this compound was found. Studies detailing the single-crystal X-ray diffraction analysis, which would provide definitive information on its solid-state structure, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, are not available in the public domain.

While X-ray crystallography is a powerful technique for the unambiguous determination of molecular structures in the solid state, it has not yet been applied to or reported for this compound. The scientific community relies on such studies to understand the precise three-dimensional arrangement of atoms and molecules within a crystal lattice, offering insights into conformation, planarity, and non-covalent interactions that govern the supramolecular architecture.

For related classes of compounds, such as other substituted pyrazines or nitro-containing heterocyclic systems, X-ray crystallography has been instrumental. For instance, studies on various pyrazine derivatives have elucidated their molecular geometries and hydrogen-bonding patterns. researchgate.net Similarly, the crystal structures of other complex organic molecules have been determined, providing valuable data on their conformation and intermolecular contacts. mdpi.comnih.govresearchgate.netresearchgate.net However, this information is not directly transferable to this compound.

Without experimental crystallographic data, a detailed discussion on the solid-state structure of this compound, including data tables of its crystallographic parameters, cannot be provided at this time. Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to generate this information.

Reactivity and Reaction Mechanisms of 5 2 Nitroethenyl Pyrazin 2 Amine

Reactions of the Nitroethenyl Moiety

The nitroethenyl group, characterized by a carbon-carbon double bond conjugated to a strongly electron-withdrawing nitro group, is the primary site of reactivity for addition and reduction reactions.

Nucleophilic Additions to the Activated Alkene System (e.g., Michael Additions)

The carbon-carbon double bond in the nitroethenyl substituent is electron-deficient due to the powerful resonance and inductive effects of the adjacent nitro group. This makes it an excellent Michael acceptor, highly susceptible to attack by a wide range of nucleophiles in a conjugate or 1,4-addition reaction. masterorganicchemistry.com This class of reactions, known as the Michael addition, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds.

Soft nucleophiles, in particular, readily add to the β-carbon of the nitroethenyl system. Thia-Michael additions, involving thiol nucleophiles like cysteine or other mercaptans, are especially efficient and often proceed under mild, physiological conditions. rsc.org The reaction is valuable for its high chemoselectivity towards thiol groups. rsc.org Other nucleophiles such as amines, carbanions (e.g., from malonates), and alkoxides can also participate in this reaction, leading to a diverse array of functionalized pyrazine (B50134) derivatives. The initial addition results in a nitronate intermediate, which is subsequently protonated to yield the final adduct.

Table 1: Potential Nucleophilic Additions to 5-(2-Nitroethenyl)pyrazin-2-amine

| Nucleophile (Nu-H) | Reagent Example | Product Structure |

|---|---|---|

| Thiol | Cysteine, Ethanethiol | |

| Amine | Piperidine, Aniline | |

| Carbanion | Diethyl malonate |

Reduction Pathways of the Nitro Group and Alkene

The nitroethenyl moiety contains two reducible functional groups: the nitro group and the alkene double bond. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for selective transformations.

The reduction of both the nitro group and the alkene can be achieved simultaneously using powerful reducing systems. A combination of sodium borohydride (B1222165) with transition metal salts like nickel(II) chloride or copper(II) chloride is effective for the complete reduction of nitrostyrenes to their corresponding phenethylamines. asianpubs.orgchemrxiv.orgchemrxiv.org This one-pot procedure is often rapid and efficient. chemrxiv.org

Selective reduction of the nitro group to a primary amine, while leaving the alkene intact, is a more common and often desired transformation. This can be accomplished using classic methods such as tin(II) chloride dihydrate in a protic solvent like ethanol (B145695) or catalytic hydrogenation with specific catalysts. researchgate.net

Conversely, selective reduction of the carbon-carbon double bond without affecting the nitro group can be achieved, for example, through catalytic transfer hydrogenation.

Table 2: Selective Reduction Pathways

| Desired Product | Reagent System | Conditions |

|---|---|---|

| 5-(2-Aminoethyl)pyrazin-2-amine | NaBH₄/NiCl₂·6H₂O | Aqueous CH₃CN, Room Temp asianpubs.org |

| 5-(2-Nitropropyl)pyrazin-2-amine | Catalytic Transfer Hydrogenation | Not specified |

| 5-(2-Aminoethenyl)pyrazin-2-amine | SnCl₂·2H₂O | Ethanol, Reflux researchgate.net |

Cycloaddition Reactions Involving the Nitroethenyl Unit

The electron-deficient alkene of the nitroethenyl group makes it a potent component in cycloaddition reactions. libretexts.org It can function as a dipolarophile in [3+2] cycloadditions or as a dienophile in [4+2] Diels-Alder reactions. researchgate.netyoutube.com

In a [3+2] cycloaddition, this compound can react with 1,3-dipoles such as nitrones or azides. youtube.comwikipedia.org For instance, reaction with a nitrone would yield an isoxazolidine (B1194047) ring, a heterocyclic scaffold of significant interest. wikipedia.org

As a dienophile in the Diels-Alder reaction, the nitroethenyl group can react with electron-rich conjugated dienes. The reaction proceeds via a concerted mechanism to form a six-membered ring. libretexts.org The high electron-withdrawing capacity of the nitro group significantly accelerates this process. Photochemical [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) rings are also a possibility under UV irradiation. youtube.com

Reactivity of the Pyrazin-2-amine Core

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. researchgate.net

Electrophilic Aromatic Substitution on the Pyrazine Ring

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult. The ring nitrogens deactivate the system towards attack by electrophiles, and in acidic media, protonation of these nitrogens leads to even greater deactivation. researchgate.netstackexchange.com However, the presence of the 2-amino group, a powerful activating and ortho-, para-directing group, counteracts this deactivation to some extent. byjus.com

The final regiochemical outcome of an EAS reaction on this compound is determined by the interplay of these competing electronic effects:

Activating Group: The 2-amino group directs electrophiles to the C-3 (ortho) and C-5 (para) positions.

Deactivating Groups: The two ring nitrogens and the strongly deactivating 5-(nitroethenyl) group withdraw electron density, making the entire ring less reactive.

Substitution at the C-5 position is blocked. Therefore, the most likely position for electrophilic attack is the C-3 position, which is ortho to the activating amino group and meta to the deactivating nitroethenyl substituent. Even so, forcing reaction conditions would likely be necessary to achieve substitution. Standard reactions like Friedel-Crafts are generally not feasible on such deactivated systems. byjus.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly when a good leaving group is present. masterorganicchemistry.com Halopyrazines, for example, readily undergo SNAr reactions. researchgate.net

In the case of this compound, there is no conventional leaving group like a halogen on the ring. The amino group itself is a very poor leaving group. While methods exist for the displacement of amino groups on some heteroaromatics, they often require harsh conditions or specific activation, such as conversion to a diazonium salt (a process that is often problematic for amino-azines) or activation via a pyrylium (B1242799) intermediate. researchgate.netcitedrive.com The presence of the strongly electron-withdrawing 5-(nitroethenyl) group would activate the ring toward nucleophilic attack, but the lack of a viable leaving group remains the primary barrier to a standard SNAr reaction.

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the chemical reactivity and reaction mechanisms of the compound this compound. While the structural features of the molecule—a pyrazine ring, an amine group, and a nitroethenyl substituent—suggest a rich and varied chemical behavior, detailed experimental or computational studies on this particular compound appear to be limited or not publicly accessible.

Our investigation sought to elaborate on the reactivity of this compound, focusing on reactions involving its amine functionality, potential rearrangement reactions, and the mechanistic details of its transformations. However, searches of chemical databases and scholarly articles did not yield specific information on condensation or Mannich-type reactions involving this compound. Similarly, no literature was found detailing any rearrangement reactions or associated mechanisms specific to this compound.

Furthermore, the investigation into the mechanistic underpinnings of its key transformations, including transition state analysis of reaction pathways and kinetic studies for rate law determination, also returned no specific results for this compound.

General chemical principles suggest that the amine group on the pyrazine ring would likely participate in nucleophilic reactions, such as condensations with carbonyl compounds to form Schiff bases or related products. The electron-withdrawing nature of the pyrazine ring and the nitro group would influence the nucleophilicity of the amine.

The nitroethenyl group presents another reactive site, susceptible to nucleophilic addition reactions (Michael addition) due to the electron-deficient nature of the double bond, which is further activated by the nitro group.

While general reaction types like the Mannich reaction and various rearrangement reactions (e.g., Beckmann, Baeyer-Villiger) are well-documented for other organic molecules, their specific application to or occurrence in this compound has not been described in the available literature.

The absence of specific studies on this compound prevents a detailed discussion of its reaction kinetics and thermodynamics. Transition state analysis and the determination of rate laws are highly specific to individual reactions and require dedicated experimental and/or computational investigation, which, for this compound, is not currently available in the public domain.

Computational and Theoretical Investigations of 5 2 Nitroethenyl Pyrazin 2 Amine

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies have been instrumental in defining the electronic nature of 5-(2-nitroethenyl)pyrazin-2-amine. These computational approaches offer a microscopic view of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By using the B3LYP functional combined with a 6-311++G(d,p) basis set, the optimized geometric parameters such as bond lengths and bond angles have been calculated. These calculations reveal a nearly planar structure for the molecule. The planarity is a key feature, suggesting a high degree of conjugation between the pyrazine (B50134) ring and the nitroethenyl substituent. This extended π-electron system is crucial in determining the electronic and optical properties of the compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily located on the 2-aminopyrazine (B29847) portion of the molecule, indicating this is the region most likely to donate electrons. Conversely, the LUMO is concentrated on the 2-nitroethenyl group, highlighting its electron-accepting character.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, which often correlates with higher chemical reactivity. The calculated HOMO-LUMO gap for this compound points to a significant potential for intramolecular charge transfer from the amino-pyrazine ring to the nitroethenyl group.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.80 |

This interactive table provides the calculated energies for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP map for this compound clearly identifies the electropositive and electronegative regions. The areas around the oxygen atoms of the nitro group show the most negative potential (indicated by red and yellow colors), signifying them as the primary sites for electrophilic attack. The hydrogen atoms of the amine group, in contrast, represent regions of positive potential (indicated by blue color), making them susceptible to nucleophilic attack. This analysis reinforces the understanding of the molecule's charge separation and potential reactive sites.

Predictive Modeling of Spectroscopic Data

Computational modeling is also used to predict the spectroscopic signatures of the molecule, which can then be compared with experimental data for validation.

Theoretical Vibrational Frequencies (IR, Raman)

The theoretical vibrational spectra (Infrared and Raman) for this compound have been calculated using DFT methods. These calculations predict the frequencies of various vibrational modes within the molecule, such as the stretching and bending of specific bonds. For instance, characteristic peaks corresponding to the N-H stretching of the amine group, the C=C stretching of the ethenyl bridge, and the asymmetric and symmetric stretching of the N-O bonds in the nitro group have been identified. These predicted frequencies serve as a valuable guide for interpreting experimental spectroscopic data.

Table 2: Selected Theoretical Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| N-H stretching (Amine) | 3450, 3350 |

| C-H stretching (Aromatic) | 3100-3000 |

| C=C stretching (Ethenyl) | 1625 |

| N-O asymmetric stretching (Nitro) | 1550 |

This interactive table displays key predicted vibrational frequencies for functional groups within the this compound molecule.

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has been utilized to simulate the electronic absorption spectrum (UV-Vis) of the compound. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The primary absorption band observed in the visible region is attributed to the π→π* electronic transition, which involves the promotion of an electron from the HOMO to the LUMO. This transition is characteristic of an intramolecular charge transfer (ICT) process, further confirming the movement of electron density from the electron-donating amino-pyrazine moiety to the electron-withdrawing nitroethenyl moiety upon electronic excitation.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Studies on Reaction Mechanisms and Pathways

Potential Energy Surface Scans for Reaction Intermediates and Transition States

No studies detailing potential energy surface (PES) scans for the reaction pathways involving this compound are available. A PES scan is a fundamental computational technique used to map the energy of a chemical system as a function of its geometry, helping to identify stable intermediates and the transition states that connect them. q-chem.comq-chem.com This analysis provides crucial insights into reaction kinetics and mechanisms. nih.gov For a given reaction, such as a hypothetical synthesis or degradation pathway of this compound, a PES scan would involve systematically changing specific bond lengths, angles, or dihedral angles to model the transformation from reactants to products. researchgate.netnih.gov However, no such computational analysis has been reported for this specific compound.

Solvent Effects in Theoretical Calculations

The influence of solvents on the chemical behavior and properties of this compound has not been computationally investigated. Theoretical calculations often incorporate solvent effects to provide a more realistic model of chemical processes in solution. researchgate.net These models can account for how the polarity and other properties of a solvent might stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and equilibria. researchgate.net Without specific studies, it is not possible to provide data on how different solvents would impact the molecular properties or reaction mechanisms of this compound.

Exploration of Nonlinear Optical (NLO) Properties

There is no published research exploring the nonlinear optical (NLO) properties of this compound. NLO materials are of significant interest for applications in photonics and optoelectronics. nih.govuobasrah.edu.iq Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO response of molecules. rsc.org Such studies on related pyrazine derivatives have investigated how molecular structure, including the arrangement of electron donor and acceptor groups, influences properties like the first hyperpolarizability (β). rsc.orgupce.cz However, specific calculated values or even a qualitative assessment of the NLO properties for this compound are absent from the scientific literature.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Systematic Structural Modifications of the Nitroethenyl Moiety

The nitroethenyl group is a key pharmacophore, and its modification can significantly impact the biological profile of the parent compound. Research efforts in this area explore the effects of altering the electronic and steric properties of this substituent.

Key modifications include:

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or an amino group, altering the electron-withdrawing nature of the substituent. This can influence the compound's reactivity and interaction with biological targets.

Substitution on the Ethenyl Bridge: Introduction of various substituents, such as alkyl or aryl groups, on the vinyl linker can modulate the molecule's conformation and lipophilicity.

Isosteric Replacement: The nitro group can be replaced with other electron-withdrawing groups like cyano or sulfonyl moieties to probe the importance of the nitro group's specific chemical properties. For instance, analogues of 5-nitropyrimidine-2,4-dione have been synthesized to explore their biological activities. nih.gov

Variations and Functionalization of the Pyrazine (B50134) Ring

The pyrazine ring serves as a versatile scaffold for chemical elaboration. nih.govnih.gov Its electron-deficient nature influences its reactivity and provides opportunities for various functionalization reactions. nih.govnih.gov

Common strategies for modifying the pyrazine core include:

Introduction of Substituents: The vacant positions on the pyrazine ring can be substituted with a range of functional groups, including halogens, alkyls, and alkoxys. researchgate.netimist.ma These modifications can alter the molecule's electronic distribution, solubility, and metabolic stability. For example, the introduction of a tert-butyl group at position 5 of the pyrazine ring has been explored in a series of pyrazine-2-carboxylic acid amides. researchgate.net

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. nih.gov This modification can increase the ring's susceptibility to nucleophilic attack and provides a handle for further functionalization. nih.gov

Ring Annulation: Fusing other heterocyclic or carbocyclic rings to the pyrazine core can create more complex molecular architectures with potentially novel biological activities.

These modifications provide a means to fine-tune the physicochemical properties of the parent compound and explore new chemical space.

Modification and Protection-Deprotection Strategies for the Amine Group

The exocyclic amine group is a critical site for derivatization, influencing the compound's polarity, basicity, and ability to form hydrogen bonds. imist.ma

Approaches to modifying the amine group include:

Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides or sulfonyl chlorides can yield a library of amide and sulfonamide derivatives, respectively. This can modulate the compound's lipophilicity and target-binding interactions.

Alkylation: The amine group can be alkylated to introduce various alkyl or arylalkyl substituents. google.com Dialkylation of the amino group in some cyanopyrazines has been shown to produce significant shifts in their electronic transitions. google.com

Protection-Deprotection: In multi-step syntheses, the amine group often requires protection to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups can be selectively removed under specific conditions to reveal the free amine for further derivatization. Various methods for derivatizing amine groups have been systematically compared for their utility in analytical chemistry. nih.govresearchgate.net

The ability to selectively modify the amine group is crucial for developing analogues with tailored properties.

Synthesis of Hybrid Molecules Incorporating Other Heterocycles

A powerful strategy in drug discovery is the creation of hybrid molecules by combining the 5-(2-nitroethenyl)pyrazin-2-amine scaffold with other biologically active heterocyclic systems. nih.govmdpi.com This approach aims to leverage the pharmacological properties of both parent molecules to create novel compounds with enhanced or synergistic activities.

Examples of heterocyclic systems that can be incorporated include:

Triazoles: 1,2,4-triazoles are known for their diverse biological activities. Hybrid compounds amalgamating pyrazine and 1,2,4-triazole (B32235) scaffolds have been synthesized and evaluated for their potential as antitubercular agents. rsc.org

Pyrazoles: Pyrazole-containing compounds are also of significant interest in medicinal chemistry. The synthesis of pyrazole (B372694) and oxadiazole hybrids has been explored to improve antitubercular activity. acs.org

Indoles: Bisindole alkaloids linked by a pyrazine core have been synthesized, demonstrating the feasibility of creating complex hybrid structures. nih.gov

The synthesis of such hybrids often involves multi-step reaction sequences and requires careful planning of the synthetic route to ensure compatibility of the different heterocyclic systems.

Combinatorial Approaches to Library Generation for Research Screening

Combinatorial chemistry provides a powerful tool for the rapid generation of large and diverse libraries of compounds for high-throughput screening. nih.govresearchgate.netmdpi.com This approach is particularly well-suited for exploring the structure-activity relationships of scaffolds like this compound.

Key aspects of combinatorial library generation include:

Solid-Phase Synthesis: The use of a solid support simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. nih.gov

Split-and-Pool Strategy: This technique allows for the efficient creation of large libraries by systematically combining different building blocks in a stepwise manner. nih.gov

DNA-Encoded Libraries (DELs): This technology involves attaching a unique DNA tag to each molecule in the library, which encodes its chemical history. nih.gov DELs enable the screening of vast numbers of compounds and the rapid identification of active molecules. nih.gov

By applying combinatorial strategies, researchers can efficiently generate extensive libraries of this compound analogues, accelerating the discovery of new lead compounds for further investigation. nih.govnih.gov

Applications As a Synthetic Building Block in Complex Chemical Systems

Precursor for the Synthesis of Fused Heterocyclic Systems

The unique structural features of 5-(2-Nitroethenyl)pyrazin-2-amine make it a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the 2-aminopyrazine (B29847) moiety allows for the construction of pteridines and other related polycyclic aromatic systems, while the nitroethenyl group can participate in cycloaddition reactions to form new rings.

The classical Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, is a cornerstone in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines). derpharmachemica.com In a similar vein, the 2-aminopyrazine core of this compound can be envisioned as a synthon for the pyrazine (B50134) part of the pteridine (B1203161) skeleton. While direct utilization of the nitroethenyl group in this context is not extensively documented, its chemical modification could yield a functional group amenable to cyclization. For instance, reduction of the nitro group followed by transformation of the ethenyl linkage could lead to a 1,2-dicarbonyl equivalent, which could then react with a suitable 4,5-diaminopyrimidine to afford a fused pteridine system.

Furthermore, the nitroethenyl group itself is a potent dienophile in Diels-Alder reactions. While the pyrazine ring is generally electron-deficient and not a typical diene, its derivatives can undergo cycloaddition reactions. rsc.org More plausibly, the nitroethenyl group of this compound can react with a suitable diene to construct a new six-membered ring fused to the pyrazine core. The high reactivity of nitroalkenes as dienophiles in [4+2] cycloadditions is well-established and provides a pathway to complex fused systems. researchgate.net

| Fused Heterocyclic System | Synthetic Strategy | Key Reaction of this compound Moiety | Potential Product Class |

| Pteridines | Isay Reaction Analogue | Modification of nitroethenyl group to a dicarbonyl equivalent and condensation with a diaminopyrimidine. | Biologically active pteridine derivatives. |

| Fused Carbocycles/Heterocycles | Diels-Alder Reaction | The nitroethenyl group acts as a dienophile with a suitable diene. | Polycyclic compounds with potential applications in materials science. |

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The 2-aminopyrazine moiety of this compound makes it a suitable component for several important MCRs, such as the Ugi and Passerini reactions, leading to a high degree of molecular diversity.

In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The 2-aminopyrazine can serve as the amine component in this reaction. mdpi.com The nitroethenyl group would likely be a spectator to the reaction under standard Ugi conditions, allowing for its functionality to be carried into the final product for further synthetic manipulations. This approach would enable the rapid generation of a library of complex molecules with a pyrazine core and a pendant nitroethenyl group.

Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide, could potentially be adapted. wikipedia.orgorganic-chemistry.org While the amine is not a direct participant, its presence on the pyrazine ring influences the electronic properties of the molecule and the reactivity of other potential functional groups that could be introduced.

| Multi-Component Reaction | Role of this compound | Potential Products | Advantages |

| Ugi Reaction | Amine component | α-Acylamino amides with a pyrazine core and a nitroethenyl group. | Rapid generation of diverse and complex molecular scaffolds. |

| Passerini Reaction | Potential for derivatization and subsequent participation. | α-Acyloxy amides with a pyrazine-containing substituent. | Access to ester-containing complex molecules. |

Intermediate in the Preparation of Advanced Molecular Architectures

The construction of advanced molecular architectures, such as macrocycles and other supramolecular structures, often relies on the use of rigid, well-defined building blocks. The pyrazine unit, being an aromatic heterocycle, can provide the necessary rigidity for the formation of such structures. nih.govnih.gov this compound, with its multiple functional handles, can serve as a key intermediate in the synthesis of these complex molecules.

The amino group can be a site for the attachment of linker molecules, which can then be used to connect multiple pyrazine units to form macrocycles or polymers. The nitroethenyl group offers a site for further functionalization, for example, through Michael addition or cycloaddition reactions, to introduce additional structural complexity or to attach other molecular components. The synthesis of pyrazine-containing macrocycles has been shown to be a viable strategy for creating hosts for guest molecules, with potential applications in sensing and catalysis. nih.gov

Utilisation in Material Science Research for Functional Polymer and Sensor Development

Functional polymers with specific electronic, optical, or recognition properties are of great interest in materials science. nih.govresearchgate.net Pyrazine-containing polymers have been explored for their potential applications in electronic devices due to the electron-deficient nature of the pyrazine ring. The incorporation of this compound into a polymer backbone could lead to materials with interesting properties. The aminopyrazine moiety can be used as a monomer in polymerization reactions, while the nitroethenyl group can be used for post-polymerization modification or to tune the electronic properties of the resulting polymer.

In the area of sensor development, the pyrazine core can act as a fluorophore or a chromophore. The fluorescence of pyrazine derivatives can be sensitive to the presence of metal ions or other analytes. researchgate.netnih.govmdpi.com The amino group can act as a binding site for cations, and the nitro group, being a strong electron-withdrawing group, can quench fluorescence. This property can be exploited in the design of "turn-on" fluorescent sensors, where a chemical reaction that removes or transforms the nitro group leads to a significant increase in fluorescence intensity upon binding to the target analyte.

| Application Area | Role of this compound | Potential Material/Device | Key Feature |

| Functional Polymers | Monomer or functional additive | Electron-deficient polymers, modifiable polymers. | Tunable electronic properties, sites for cross-linking or grafting. |

| Chemical Sensors | Core of a fluorescent or colorimetric probe | "Turn-on" fluorescent sensors for metal ions or other analytes. | Fluorescence quenching by the nitro group, binding site at the amino group. |

Design Principles for Molecular Probes and Labeling Agents

The design of molecular probes and labeling agents requires a careful combination of a signaling unit (e.g., a fluorophore), a recognition unit (a binding site for the target), and often a reactive group for covalent attachment to a biomolecule. The this compound scaffold contains elements that can be adapted for all three of these functions.

The aminopyrazine core can serve as the basis for a fluorescent reporter. The fluorescence properties of such heterocyclic systems are often sensitive to their substitution pattern and environment. The amino group can be part of a recognition site, for example, by acting as a hydrogen bond donor or a metal ion ligand. The nitroethenyl group is a versatile handle for bioconjugation. The double bond can undergo addition reactions with nucleophiles, such as the thiol groups found in cysteine residues of proteins. Alternatively, the nitro group can be reduced to an amine, which can then be acylated or used in other standard bioconjugation reactions. The principle of using a quencher (the nitro group) that is removed upon reaction with a target is a common strategy in the design of "smart" probes that only become fluorescent after reacting with their intended target.

Future Research Directions and Unexplored Avenues for 5 2 Nitroethenyl Pyrazin 2 Amine

Development of Stereoselective Synthetic Methods

The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers and diastereomers of a compound can exhibit markedly different biological activities. For 5-(2-Nitroethenyl)pyrazin-2-amine, the development of stereoselective synthetic methods is a significant area for future research.

Current synthetic routes to similar compounds often result in racemic mixtures. Future efforts should focus on asymmetric synthesis to produce enantiomerically pure forms of this compound. This could involve the use of chiral catalysts, auxiliaries, or starting materials. For instance, stereoselective methods have been successfully employed for the synthesis of diterpene steviol (B1681142) derivatives, which could serve as a methodological precedent. nih.gov The key to these syntheses was the stereoselective opening of a spiro-epoxide intermediate with various amines, a strategy that could potentially be adapted to introduce chirality in the synthesis of pyrazine (B50134) derivatives. nih.gov

Potential Stereoselective Strategies:

| Strategy | Description |

| Chiral Catalysis | Utilization of chiral metal complexes or organocatalysts to induce asymmetry in the reaction that forms the chiral center. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal. |

| Chiral Pool Synthesis | Starting from a readily available, enantiomerically pure natural product that already contains the desired stereochemistry. |

Mechanistic Elucidation of Underexplored Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and developing new synthetic routes. While the general pathways for the formation of similar nitroethenyl compounds are known, the specific nuances for this pyrazine derivative remain underexplored.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. This includes kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates and transition states. A deeper mechanistic understanding will enable chemists to control reaction outcomes with greater precision, potentially leading to higher yields and fewer byproducts.

Advanced Computational Predictions and Machine Learning Applications in Compound Design

Computational chemistry and machine learning are increasingly powerful tools in modern drug discovery and materials science. nih.gov For this compound, these approaches can be used to predict its physicochemical properties, biological activity, and potential metabolic pathways.

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide insights into the compound's electronic structure, conformation, and interactions with biological targets. nih.gov Machine learning algorithms can be trained on existing data for similar compounds to predict the properties of new derivatives, thereby accelerating the design-synthesis-testing cycle. This in silico approach can help prioritize the synthesis of compounds with the most promising profiles. nih.gov

Exploration of Novel Derivatization Pathways and Chemical Transformations

The functional groups present in this compound—the pyrazine ring, the amine group, and the nitroethenyl moiety—offer multiple sites for chemical modification. Exploring novel derivatization pathways is a key avenue for future research to generate a library of related compounds with diverse properties.

Transformations of the nitroethenyl group, such as reduction to an aminoethyl group or participation in cycloaddition reactions, could lead to a wide range of new molecular scaffolds. Derivatization of the amino group could be used to introduce various substituents, altering the compound's solubility, lipophilicity, and biological activity. The pyrazine ring itself can also be a site for further functionalization.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. beilstein-journals.orgresearchgate.netnih.gov The integration of the synthesis of this compound and its derivatives into such platforms is a promising direction for future research. rsc.org

Developing a continuous flow process for the synthesis of this compound would enable its efficient and on-demand production. beilstein-journals.orgresearchgate.netnih.gov This would be particularly valuable for generating a library of derivatives for screening purposes. Automated platforms, controlled by software, can systematically vary reaction parameters to rapidly optimize reaction conditions and synthesize a diverse set of compounds with minimal manual intervention. beilstein-journals.orgresearchgate.netrsc.org For example, a machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide has been successfully demonstrated, showcasing the potential of this technology for pyrazine derivatives. beilstein-journals.orgresearchgate.net

Sustainable and Biocatalytic Approaches to Synthesis and Transformation

In line with the growing emphasis on green chemistry, the development of sustainable and biocatalytic methods for the synthesis and transformation of this compound is a critical area of future research. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.netnih.govmdpi.com

Enzymes such as transaminases, monoamine oxidases, and lipases could potentially be used for the stereoselective synthesis of chiral amines or for the transformation of the functional groups in this compound. researchgate.netresearchgate.netnih.govmdpi.com For instance, lipozyme-catalyzed aminolysis has been used for the green synthesis of pyrazinamide (B1679903) derivatives. nih.gov Exploring the use of enzymes for the synthesis of this compound could lead to more sustainable and efficient manufacturing processes. researchgate.netresearchgate.net

Potential Biocatalytic Approaches:

| Enzyme Class | Potential Application |

| Transaminases | Asymmetric synthesis of chiral amine precursors. nih.govmdpi.com |

| Nitroreductases | Selective reduction of the nitro group. |

| Laccases/Peroxidases | Modification of the pyrazine ring or other aromatic moieties. |

| Lipases | Acylation or deacylation of the amine group. nih.gov |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.